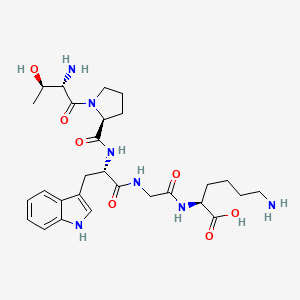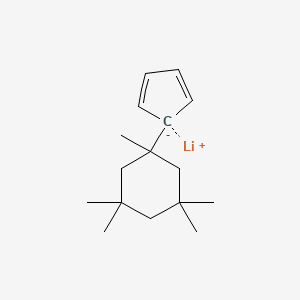
4,4'-Bis(4-phenoxyphenyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by its two bipyridine units, each substituted with two phenoxyphenyl groups. It is known for its unique structural properties, which make it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromobipyridine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced phenoxy groups.
Substitution: Formation of bipyridine derivatives with substituted phenoxy groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The bipyridine units provide a rigid framework that enhances the compound’s binding affinity and selectivity for specific metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine
- 4,4’-Bis(4-phenylphenyl)-2,2’-bipyridine
- 4,4’-Bis(4-chlorophenyl)-2,2’-bipyridine
Uniqueness
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is unique due to its phenoxyphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. The presence of phenoxy groups also imparts unique electronic properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
479417-36-2 |
|---|---|
Molekularformel |
C34H24N2O2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-(4-phenoxyphenyl)-2-[4-(4-phenoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C34H24N2O2/c1-3-7-29(8-4-1)37-31-15-11-25(12-16-31)27-19-21-35-33(23-27)34-24-28(20-22-36-34)26-13-17-32(18-14-26)38-30-9-5-2-6-10-30/h1-24H |
InChI-Schlüssel |
WUDPEOYJFHTYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


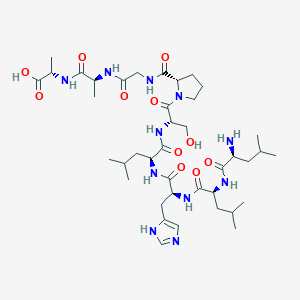
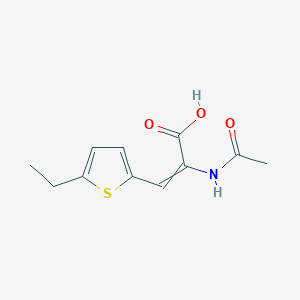
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
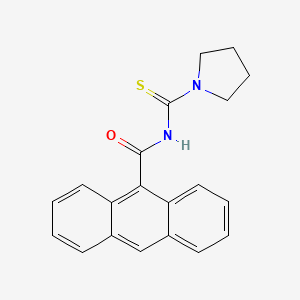
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
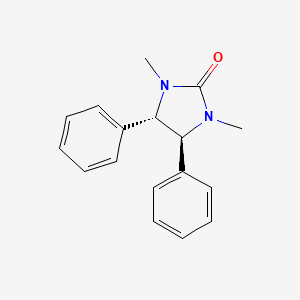
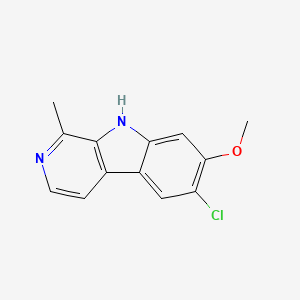
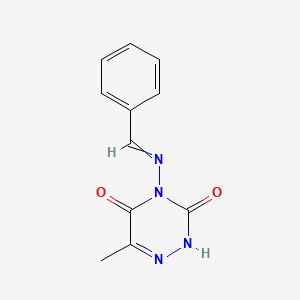
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
